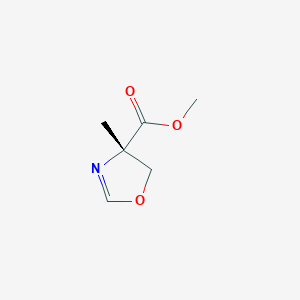![molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3](/img/structure/B54179.png)
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Aminophenyl)thio]benzoic acid hydrochloride” is a heterocyclic organic compound . Its common name is “this compound” and it has a CAS number of 114724-41-3 . It has a molecular weight of 281.75800 and a molecular formula of C13H12ClNO2S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H12ClNO2S . The exact mass is 281.02800 .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 438.5ºC at 760 mmHg . The flash point is 219ºC . The LogP value is 4.50140, and the PSA is 88.62000 . The vapour pressure is 1.84E-08mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Benzoxazole Derivatives : The compound is involved in the formation of benzoxazoles, as shown in the study of the mechanism of 2-phenylbenzoxazole synthesis. Benzoic acid reacts with reagents like polyphosphoric acid to form mixed anhydrides, which then interact with o-aminophenol, leading to intermediates such as 2-aminophenyl benzoate. These intermediates further undergo transformations to form benzoxazoles (Y. So & J. P. Heeschen, 1997).
- Antimicrobial Activity : A study reported the synthesis of phthalazinone derivatives from 1-(biphenyl-4-carbonyl)benzoic acid, which showed antimicrobial activity. This indicates the potential role of similar benzoic acid derivatives, including 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, in antimicrobial applications (S. Abubshait et al., 2011).
Chemical Analysis and Quality Control
- Identification of Genotoxic Impurities : This compound is identified as a potential genotoxic impurity in pharmaceutical drugs like quetiapine fumarate. A novel LC-MS method was developed for its trace-level determination, highlighting its significance in ensuring the safety and quality of pharmaceutical products (DasameswaraRao Kavitapu et al., 2022).
Pharmaceutical Research
- Cancer Research : 2-(4-Aminophenyl)benzothiazoles, structurally related to this compound, have been studied for their potent antitumor properties. They are biotransformed by cytochrome P450 to active metabolites, indicating a potential pathway for cancer treatment research (T. Bradshaw et al., 2002).
Chemistry and Material Science
- Formation of Benzimidazoles, Benzoxazoles, and Benzothiazoles : Research indicates that compounds like this compound can be involved in the synthesis of various benzazoles, which are important in materials science and chemical synthesis (Yu. A. Moskvichev et al., 2001).
properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGIFRVMMAEDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)



![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)



